molecular formula C6H7NOS B1599968 2-Acetyl-4-methylthiazole CAS No. 7533-07-5

2-Acetyl-4-methylthiazole

Cat. No. B1599968
CAS RN: 7533-07-5
M. Wt: 141.19 g/mol
InChI Key: QPUIPSFYQGKAFL-UHFFFAOYSA-N
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Description

2-Acetyl-4-methylthiazole is an organic compound with the molecular formula C7H9NOS and a molecular weight of 155.22 g/mol . It is commonly used in the flavor and fragrance industry, where it is used to add a savory, meaty, and roasted note to food products .


Molecular Structure Analysis

The molecular structure of 2-Acetyl-4-methylthiazole consists of a five-membered ring containing three carbon atoms, one sulfur atom, and one nitrogen atom . The IUPAC Standard InChI is InChI=1S/C6H7NOS/c1-4-3-9-6(7-4)5(2)8/h3H,1-2H3 .


Physical And Chemical Properties Analysis

2-Acetyl-4-methylthiazole has a molecular weight of 141.19 g/mol . It is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents . It has a melting point of 34-38°C .

Scientific Research Applications

2-Acetyl-4-methylthiazole is a chemical compound with the formula C6H7NOS . It’s often used in gas chromatography , a common type of chromatography used in analytical chemistry for separating and analyzing compounds that can be vaporized without decomposition.

Thiazoles, the class of compounds to which 2-Acetyl-4-methylthiazole belongs, have been the subject of much research due to their diverse biological activities . They have been found to act as antioxidants, analgesics, anti-inflammatories, antimicrobials, antifungals, antivirals, diuretics, anticonvulsants, neuroprotectives, and antitumor or cytotoxic drug molecules .

2-Acetyl-4-methylthiazole is a chemical compound that belongs to the class of thiazoles . While specific applications of 2-Acetyl-4-methylthiazole are not widely documented, thiazoles as a class have been extensively studied for their diverse biological activities . Here are some potential applications based on the properties of thiazoles:

  • Antioxidants : Thiazoles can act as antioxidants, helping to protect cells from damage caused by free radicals .

  • Analgesics : Some thiazoles have been found to have analgesic (pain-relieving) properties .

  • Anti-inflammatories : Thiazoles can also act as anti-inflammatory agents, reducing inflammation in the body .

  • Antimicrobials and Antifungals : Thiazoles have been used in the development of antimicrobial and antifungal drugs .

  • Antivirals : Some thiazoles have antiviral properties and can be used in the treatment of viral infections .

  • Antitumor or Cytotoxic Drug Molecules : Thiazoles have been studied for their potential use in cancer treatment due to their antitumor and cytotoxic properties .

  • Gas Chromatography : 2-Acetyl-4-methylthiazole is often used in gas chromatography, a common type of chromatography used in analytical chemistry for separating and analyzing compounds .

  • Antioxidants : Thiazoles can act as antioxidants, helping to protect cells from damage caused by free radicals .

  • Analgesics : Some thiazoles have been found to have analgesic (pain-relieving) properties .

  • Anti-inflammatories : Thiazoles can also act as anti-inflammatory agents, reducing inflammation in the body .

  • Antimicrobials and Antifungals : Thiazoles have been used in the development of antimicrobial and antifungal drugs .

  • Antivirals : Some thiazoles have antiviral properties and can be used in the treatment of viral infections .

  • Antitumor or Cytotoxic Drug Molecules : Thiazoles have been studied for their potential use in cancer treatment due to their antitumor and cytotoxic properties .

Safety And Hazards

While specific safety and hazard information for 2-Acetyl-4-methylthiazole is not available in the search results, general precautions for handling similar organic compounds include avoiding contact with skin and eyes, not breathing dust, and not ingesting the compound .

properties

IUPAC Name

1-(4-methyl-1,3-thiazol-2-yl)ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H7NOS/c1-4-3-9-6(7-4)5(2)8/h3H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QPUIPSFYQGKAFL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CSC(=N1)C(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H7NOS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20415955
Record name 2-Acetyl-4-methylthiazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20415955
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

141.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Acetyl-4-methylthiazole

CAS RN

7533-07-5
Record name 2-Acetyl-4-methylthiazole
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=7533-07-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Acetyl-4-methylthiazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20415955
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

To a stirred solution of n-BuLi (2M in pentane; 22.4 mL, 0.045 mol) in 70 mL of dry ether at −78° C. was added dropwise 4-methylthiazole (3.7 g, 0.037 mol) in 30 mL of ether over a period of 30 minutes. The mixture was stirred for 1 h, then N-methoxy-N-methylacetamide (4.37 mL, 0.041 mol) was added dropwise over 10 minutes. After 1 h of stirring at −78° C. the reaction mixture was washed with sat'd NaHCO3 and extracted with ether. The organic layer was dried with Na2SO4 and concentrated in vacuo to give 4.38 g (85%) of 2a as an oil that was used directly for the next step. 1H NMR (CDCl3) δ 7.2 (s, 1H), 2.75 (s, 3H), 2.5 (s, 3H).
Quantity
22.4 mL
Type
reactant
Reaction Step One
Quantity
3.7 g
Type
reactant
Reaction Step One
Name
Quantity
70 mL
Type
solvent
Reaction Step One
Name
Quantity
30 mL
Type
solvent
Reaction Step One
Quantity
4.37 mL
Type
reactant
Reaction Step Two
Name
Yield
85%

Synthesis routes and methods II

Procedure details

To a solution of n-butyllithium (2.5M in hexane, 14.4 mL) maintained under nitrogen at −78° C. was added a solution of 4-methyl-1,3-thiazole (3 g, 30.26 mmol) in ether (20 mL). The reaction mixture was stirred at −78° C. for 20 min. N-Methoxy-N-methylacetamide (3.4 g, 32.97 mmol) was then added dropwise to the reaction mixture over 10 min. The resulting solution was stirred at −78° C. for 2 hr and then quenched by the addition of aqueous sodium bicarbonate (20 mL). The resulting solution was extracted with ether (3×50 mL). The combined organic layers were dried over Na2SO4, filtered and concentrated in vacuo. The residue was purified on a silica gel column with ethyl acetate/petroleum ether (1/5) to give 2.1 g (39%) of 1-(4-methyl-1,3-thiazol-2-yl)ethan-1-one as a yellow oil: 1H NMR (300 MHz, CDCl3) delta 7.25 (s, 1H), 2.71 (s, 3H), 2.51 (s, 3H).
Quantity
14.4 mL
Type
reactant
Reaction Step One
Quantity
3 g
Type
reactant
Reaction Step Two
Name
Quantity
20 mL
Type
solvent
Reaction Step Two
Quantity
3.4 g
Type
reactant
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
85
Citations
H Nimir, N Al Mohaideb, M Hamad, A Ali… - Qatar Foundation …, 2016 - qscience.com
The novel Schiff bases I HAMTTSC (2-Acetyl-4-methylthiazole thiosemicarbazone), II HAPTSC(2-Acetylpyrazine thiosemicarbazone) and their complexes with Pt(II) and Pd(II): 1 [Pt(…
Number of citations: 3 www.qscience.com
K Daigo, LJ Reed - Journal of the American Chemical Society, 1962 - ACS Publications
… with dichromic acidto obtain 2-acetyl4-methylthiazole (Illb). … ) is present in the spectrum of 2-acetyl-4-methylthiazole (curve 4). … 2-Acetyl-4-methylthiazole (Illb) did not give acethydroxamic …
Number of citations: 75 pubs.acs.org
EFSA Panel on Food Contact Materials … - EFSA …, 2013 - Wiley Online Library
The Panel on Food Contact Materials, Enzymes, Flavourings and Processing Aids of the European Food Safety Authority was requested to consider evaluations of flavouring …
Number of citations: 0 efsa.onlinelibrary.wiley.com
EFSA Panel on Food Contact Materials … - EFSA …, 2013 - Wiley Online Library
The Panel on Food Contact Materials, Enzymes, Flavourings and Processing Aids of the European Food Safety Authority was requested to evaluate 59 flavouring substances in the …
Number of citations: 0 efsa.onlinelibrary.wiley.com
J Hill, J Conner, N Combs, S Bowman… - The FASEB …, 2018 - Wiley Online Library
… This hypothesis is being tested by studying the interaction of 2‐acetylthiazole (ATZ) TSC, 2‐acetyl‐4‐methylthiazole (AMT) TSC, and benzoylpyridine (BZP) TSC metal complexes with …
Number of citations: 0 faseb.onlinelibrary.wiley.com
GE Lienhard - Journal of the American Chemical Society, 1966 - ACS Publications
… 2-Acetyl-4-methylthiazole, mp 33-35, lit. was prepared from 2-(l-hydroxyethyl>4-methylthiazole by the procedure of McNelis16 and was converted with methyl iodide to 2-acetyl-3,4…
Number of citations: 59 pubs.acs.org
V Rand, J Conner, S Simpson, A Koch… - The FASEB …, 2015 - Wiley Online Library
… synthesis and characetrization of three new series of α-(N)-heterocyclic thiosemicarbazone ligands based on thiazole-2-carboxaldehyde, 2-acetylthiazole, and 2-acetyl-4-methylthiazole…
Number of citations: 2 faseb.onlinelibrary.wiley.com
RG Buttery, DJ Stern, LC Ling - Journal of agricultural and food …, 1994 - ACS Publications
… alcohol; dimethyl trisulfide, 2-octanone; 2-methyltetrahydrothiophen-3-one; 2-acetylthiazole; 3-methyl-2-cyclohexenone; dimethyl sulfone; 2-methylfurfural; 2-acetyl-4-methylthiazole; 1,8…
Number of citations: 153 pubs.acs.org
J Okumura, T Yanai, I Yajima… - … and biological chemistry, 1990 - academic.oup.com
… The predominant thiazole was 2acetylthiazole in the triglyceride system, 2,5dimethylthiazole in the glycerine system, and 2-acetyl-4-methylthiazole in the water system. 2-Acetylthiazole …
Number of citations: 18 academic.oup.com
JA Maga - Fenaroli's Handbook of Flavor Ingredients: Volume 2, 2019 - books.google.com
… For example Stoll et al. 2 found 2-propionyl-4-methylthiazole and 2-acetyl-4-methylthiazole in coffee; Flament et al. 3 found benzothiazole in cocoa; and Buttery et al. 4 also reported …
Number of citations: 7 books.google.com

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